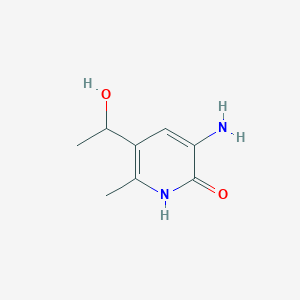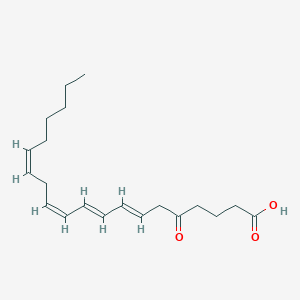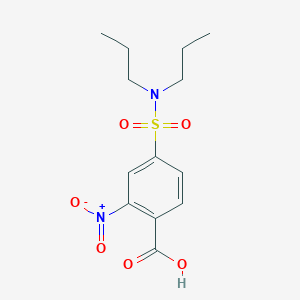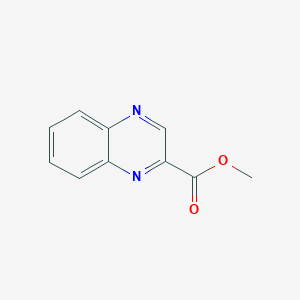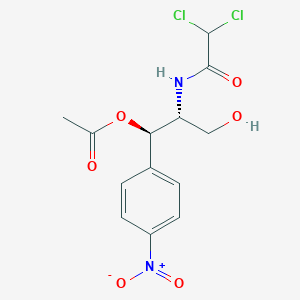
Chloramphenicol 1-acetate
概要
説明
Chloramphenicol 1-acetate is a compound with the molecular formula C13H14Cl2N2O6 . It is a derivative of Chloramphenicol, an antibiotic that inhibits protein synthesis . The compound has a molecular weight of 365.16 g/mol .
Synthesis Analysis
The synthesis of Chloramphenicol 1-acetate involves various biotransformation processes. The initial steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. has been identified .
Molecular Structure Analysis
The molecular structure of Chloramphenicol 1-acetate includes a dichloroacetyl group, a nitrophenyl group, and an acetate group . The IUPAC name of the compound is [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate .
科学的研究の応用
Biotransformation in Environmental Microbiology
Chloramphenicol 1-acetate undergoes biotransformation through microbial interactions in the environment. The initial steps include oxidization at the C1-OH and C3-OH groups, isomerization at C2, and acetylation at C3-OH. This process is crucial for the decomposition of chloramphenicol in environments like pharmaceutical wastewater and livestock and poultry wastewater, aiding in bioremediation .
Microbial Interactions and Metabolite Exchanges
The study of Chloramphenicol 1-acetate also sheds light on the synergistic interactions and metabolite exchanges among microbes. These interactions are essential for the mineralization of chloramphenicol, which is a key step in the bioremediation process .
Novel Pathways in Drug Metabolism
Chloramphenicol 1-acetate’s isomerization at C2 represents a new biotransformation pathway. Understanding these pathways can provide insights into drug metabolism and resistance mechanisms, which is valuable for pharmaceutical research .
Thermostable Enzyme Development
Research has shown that chloramphenicol acetyltransferase can be engineered for enhanced isobutyl acetate production at elevated temperatures. This has implications for developing thermostable enzymes that can be used in industrial processes, such as the production of biofuels and bioproducts from lignocellulosic biomass .
Bioester Production in Biofuels
The mutation of chloramphenicol acetyltransferase has enabled the direct conversion of cellulose into isobutyl acetate by engineered microbes at high temperatures. This application is significant for the sustainable production of bioesters, which have broad uses as fuels, chemicals, flavors, and fragrances .
Consolidated Bioprocessing (CBP) Platform
Chloramphenicol acetyltransferase’s role in the production of designer bioesters positions it as a key component in creating a novel thermophilic microbial platform. This platform can potentially streamline the process of converting lignocellulosic biomass into valuable bioesters, optimizing the saccharification and fermentation stages .
作用機序
Target of Action
Chloramphenicol 1-acetate, an inactive derivative of chloramphenicol, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
Chloramphenicol 1-acetate is synthesized in bacteria such as E. coli and S. aureus through the action of the inducible enzyme chloramphenicol acetyltransferase . This enzyme utilizes acetyl coenzyme A (acetyl-CoA) to acetylate the hydroxyl group of chloramphenicol, rendering it inactive . The acetylated form of chloramphenicol is unable to bind to its ribosomal target, thereby inhibiting protein synthesis .
Biochemical Pathways
The initial biotransformation steps of chloramphenicol involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . Among these, the isomerization is a newly discovered biotransformation pathway of chloramphenicol . A novel glucose-methanol-choline oxidoreductase has been identified as responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp .
Pharmacokinetics
The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable . Incomplete bioavailability is the result of renal excretion of unchanged chloramphenicol succinate prior to it being hydrolyzed to active chloramphenicol . Plasma protein binding of chloramphenicol is approximately 60% in healthy adults . The drug is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta .
Result of Action
The acetylation of chloramphenicol by chloramphenicol acetyltransferase results in an altered form of the antibiotic that is unable to bind to its ribosomal target . This prevents the antibiotic from inhibiting protein synthesis, thereby allowing the bacteria to continue growing .
Action Environment
Chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes . Microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . This study provides desirable strain and enzyme resources for enhanced bioremediation of chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater .
Safety and Hazards
Chloramphenicol, the parent compound of Chloramphenicol 1-acetate, is known to have severe adverse effects, such as bone marrow toxicity . It is not widely used due to these risks . The safety and hazards of Chloramphenicol 1-acetate specifically are not well-documented and would require further investigation.
特性
IUPAC Name |
[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYAPUCXWINQDH-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945897 | |
| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol 1-acetate | |
CAS RN |
23214-93-9 | |
| Record name | N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that Streptomyces griseus spores can inactivate Chloramphenicol by transforming it into various acetylated forms. What is the significance of Chloramphenicol 1-acetate in this process?
A1: The research highlights that Streptomyces griseus spores can indeed inactivate Chloramphenicol through biotransformation. This process leads to the formation of several acetylated derivatives, including Chloramphenicol 1-acetate, alongside other derivatives like Chloramphenicol-3-acetate, Chloramphenicol-3-propionate, Chloramphenicol-O-isobutyrate, Chloramphenicol-3-butyrate, and Chloramphenicol-3-isovalerate []. The study demonstrates that these transformations, particularly acetylation at the 1 and 3 positions of Chloramphenicol, are key mechanisms by which the bacterium reduces the antibiotic's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

